1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a methyl group at position 1 and a phenyl group at position 2. A carboxamide linker bridges this pyrazole to a pyrazolo[1,5-a]pyridine moiety, which is partially saturated (4H,5H,6H,7H).
Properties
IUPAC Name |
2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-17(12-16(21-22)13-5-3-2-4-6-13)18(24)20-14-8-10-23-15(11-14)7-9-19-23/h2-7,9,12,14H,8,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAHRDFQJPSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the construction of the tetrahydropyrazolo[1,5-a]pyridine moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or phenylboronic acid in a coupling reaction.
Construction of the Tetrahydropyrazolo[1,5-a]pyridine Moiety: This can be done through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening, and process optimization techniques.
Chemical Reactions Analysis
1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound may exhibit significant anticancer properties. Research has indicated its potential to interact with specific molecular pathways associated with cancer proliferation and metastasis. For instance, it may modulate enzyme activity involved in tumor growth.
Inflammatory Disorders
The compound's structure allows for interactions with receptors involved in inflammatory responses. Studies have shown that it may inhibit pathways leading to inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Cardiovascular Disorders
Research has highlighted the potential of this compound in treating cardiovascular disorders. It may influence the nitric oxide/cyclic guanosine monophosphate signaling pathway, which plays a crucial role in vascular relaxation and platelet aggregation. This could lead to applications in managing hypertension and other related conditions .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Phenylhydrazine |
| Step 2 | Functionalization | Acetic anhydride |
| Step 3 | Purification | Column chromatography |
Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound using various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in activated macrophages. This highlights its potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific biological context and the nature of the interactions. For example, the compound may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Analogs
Compound 8b (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide) shares a carboxamide bridge and pyrazole core with the target compound. Key differences include:
- Heterocyclic Core : Pyrazolo[1,5-a]pyrimidine (electron-deficient) vs. pyrazolo[1,5-a]pyridine (partially saturated). The pyrimidine ring may enhance π-π stacking interactions in biological targets .
- Substituents: A 4-methoxyphenyl group in 8b vs. a phenyl group in the target compound.
- Crystallographic Data: X-ray analysis of 8b confirms a planar pyrimidine ring and non-covalent interactions (e.g., hydrogen bonding) critical for stability .
Pyrazole-4-Carboxamide Derivatives
Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) from provides insights into substituent effects:
- Synthetic Yield : 68% for 3a, suggesting efficient amide coupling using EDCI/HOBt, a method applicable to the target compound .
| Property | Target Compound | Compound 3a |
|---|---|---|
| Substituents | 1-Methyl, 3-phenyl | 5-Chloro, 4-cyano, 1,3-diphenyl |
| Yield | Not reported | 68% |
| Melting Point | Not reported | 133–135°C |
Pyrazolo[1,5-a]Pyridine Carboxylic Acid Derivatives
sc-349881 (4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) and 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2059932-29-3) highlight the role of functional groups:
- Carboxylic Acid vs.
- Dimethylaminomethyl Group: Introduces basicity and solubility, contrasting with the target compound’s lipophilic phenyl group .
Factor Xa Inhibitors (e.g., Razaxaban)
Razaxaban (DPC 906) features a pyrazole-carboxamide scaffold but incorporates a trifluoromethyl group and aminobenzisoxazole P1 ligand. Key distinctions include:
- Pharmacological Target : Razaxaban is a selective factor Xa inhibitor, while the target compound’s activity is undefined but inferred to involve kinase or anti-inflammatory pathways .
- Bioavailability: Razaxaban’s 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl group enhances permeability, a feature absent in the target compound .
Biological Activity
1-Methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a multi-ring structure, which includes a pyrazole core and a phenyl group, and is identified by the CAS number 2034339-64-3. Its unique chemical structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that highlight its complexity. The key structural characteristics include:
- Chemical Formula : CHNO
- Molecular Weight : 312.35 g/mol
- Functional Groups : Pyrazole, phenyl, and carboxamide groups.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity. Its structure allows for interactions with various biological targets, suggesting potential applications in drug discovery for diseases such as cancer and inflammatory disorders.
Potential Biological Activities:
-
Anticancer Activity :
- Compounds containing the pyrazole moiety are known to exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit the growth of lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .
- A study highlighted that compounds with similar structures demonstrated IC values in the low micromolar range against specific cancer types .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Evaluation :
A series of studies evaluated the anticancer properties of similar pyrazole derivatives. For example, one study demonstrated that compounds with a pyrazole structure inhibited cell proliferation in various cancer cell lines effectively. The most potent derivatives showed IC values ranging from 0.018 to 0.47 µM against different cancer targets . -
Anti-inflammatory Mechanism :
Research indicates that compounds like this compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
What are the key synthetic strategies for constructing the pyrazole-carboxamide core of this compound?
Answer:
The synthesis typically involves multi-step protocols starting with cyclocondensation reactions. For example:
- Step 1: Formation of the pyrazole ring via condensation of β-ketoesters or enaminones with hydrazines. highlights the use of 1,5-diarylpyrazole templates, where substituents are introduced through aryl halide coupling or nucleophilic substitution .
- Step 2: Carboxamide linkage via coupling reactions. A common approach is activating the carboxylic acid (e.g., using thionyl chloride) and reacting it with amines like 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine under inert conditions .
- Optimization: Solvent choice (DMF or THF) and catalysts (e.g., Pd for cross-coupling) significantly impact yields. For sterically hindered amines, microwave-assisted synthesis may enhance reaction efficiency .
How can structural ambiguities in the pyrazolo[1,5-a]pyridine moiety be resolved experimentally?
Answer:
Advanced spectroscopic and crystallographic techniques are critical:
- X-ray diffraction : Resolves stereochemical ambiguities in the fused pyrazolo-pyridine system. demonstrates how crystallography confirmed the planar geometry of similar pyrazole-carboxylic acid derivatives .
- NMR spectroscopy : - and -NMR can distinguish between tautomeric forms. For example, -NMR is used to verify the position of substituents on the pyridine ring .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro or halogen substituents .
What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
Focus on target-specific assays and mechanistic studies:
- Enzyme inhibition assays : Use fluorescence-based or radiometric methods to test affinity for kinases or GPCRs, as seen in pyrazolo[1,5-a]pyrimidine derivatives () .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines. notes the importance of nitro groups in enhancing bioactivity .
- In silico ADMET profiling : Predict pharmacokinetics using tools like SwissADME to prioritize compounds with favorable logP and solubility .
How can molecular docking studies guide structure-activity relationship (SAR) analysis?
Answer:
Docking protocols should align with experimental
- Target selection : Prioritize receptors with known pyrazole interactions (e.g., COX-2 or EGFR kinases). used AutoDock Vina to model pyrazole-carbothioamides in enzyme active sites .
- Parameter optimization : Adjust grid box size to accommodate the pyrazolo-pyridine moiety. Water molecules in the binding pocket should be retained for accuracy .
- SAR validation : Correlate docking scores (e.g., binding energy) with IC values. For example, bulky substituents on the phenyl ring may enhance hydrophobic interactions, as shown in .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Answer:
Systematic validation and meta-analysis are essential:
- Reproduce conditions : Replicate reactions with strict control of variables (e.g., anhydrous solvents, inert atmosphere). and show yield discrepancies due to trace moisture in DMF .
- Statistical analysis : Apply ANOVA to compare bioactivity datasets. Outliers may arise from assay variability (e.g., cell passage number in vs. 19) .
- Cross-reference spectral data : Compare NMR chemical shifts with published values (e.g., CLogP vs. experimental logP in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
